3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one
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Overview
Description
1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- is an organic compound with the molecular formula C12H15ClO It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-isopropylbenzoyl chloride with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 3-chloro-1-[4-(1-methylethyl)phenyl]propanoic acid.
Reduction: Formation of 3-chloro-1-[4-(1-methylethyl)phenyl]propan-1-ol.
Substitution: Formation of 3-azido-1-[4-(1-methylethyl)phenyl]propanone or 3-thio-1-[4-(1-methylethyl)phenyl]propanone.
Scientific Research Applications
1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Propiophenone: The parent compound, lacking the chlorine and isopropyl substituents.
3-Chloropropiophenone: Similar structure but without the isopropyl group.
4-Isopropylpropiophenone: Similar structure but without the chlorine atom.
Uniqueness: 1-Propanone, 3-chloro-1-[4-(1-methylethyl)phenyl]- is unique due to the presence of both chlorine and isopropyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
28547-32-2 |
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Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
3-chloro-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
LKWSQOOHFOIWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCCl |
Origin of Product |
United States |
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